3-Bromo-5-(piperazin-1-yl)phenol
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Overview
Description
3-Bromo-5-(piperazin-1-yl)phenol is a chemical compound with the molecular formula C10H13BrN2O. It is a brominated phenol derivative that contains a piperazine ring, making it a versatile compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperazin-1-yl)phenol typically involves the bromination of 5-(piperazin-1-yl)phenol. One common method includes the reaction of 5-(piperazin-1-yl)phenol with bromine in an organic solvent such as dichloromethane under controlled temperature conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure the completion of bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperazin-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: 5-(piperazin-1-yl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(piperazin-1-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and phenolic group contribute to the compound’s reactivity and binding affinity. These interactions can affect cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(1-piperazinyl)phenol: Similar structure but different substitution pattern.
5-Bromo-2-(piperazin-1-yl)phenol: Different position of the bromine atom.
3-Chloro-5-(piperazin-1-yl)phenol: Chlorine instead of bromine.
Uniqueness
3-Bromo-5-(piperazin-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the piperazine ring enhances its versatility in various applications compared to similar compounds .
Properties
Molecular Formula |
C10H13BrN2O |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-bromo-5-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-5-9(7-10(14)6-8)13-3-1-12-2-4-13/h5-7,12,14H,1-4H2 |
InChI Key |
LUWAIBICFONJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Br)O |
Origin of Product |
United States |
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